![molecular formula C10H15IO2 B13461126 Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{3-iodobicyclo[111]pentan-1-yl}propanoate is a chemical compound characterized by the presence of an ethyl ester group and a bicyclo[111]pentane core with an iodine atom attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the reaction of propellane with ethyl 3-bromopropanoate in the presence of iodine. The reaction proceeds through a radical mechanism, where the propellane reacts with the iodine to form the iodinated bicyclo[1.1.1]pentane intermediate, which then reacts with ethyl 3-bromopropanoate to form the final product.
Industrial Production Methods
This approach allows for the efficient production of the compound in larger quantities by maintaining optimal reaction conditions and minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides rigidity and stability, while the iodine atom and ester group allow for further functionalization and interaction with biological targets. The compound can engage in various molecular pathways, depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Similar structure with an acetate group instead of a propanoate group.
1-{3-iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: Contains an amine group instead of an ester group.
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: Contains a carboxylic acid group instead of an ester group
Uniqueness
Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is unique due to its specific combination of the bicyclo[1.1.1]pentane core, iodine atom, and ethyl ester group. This combination provides a balance of stability, reactivity, and functionalization potential, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H15IO2 |
|---|---|
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
ethyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate |
InChI |
InChI=1S/C10H15IO2/c1-2-13-8(12)3-4-9-5-10(11,6-9)7-9/h2-7H2,1H3 |
Clave InChI |
QIEGPYXMPBZGNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC12CC(C1)(C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



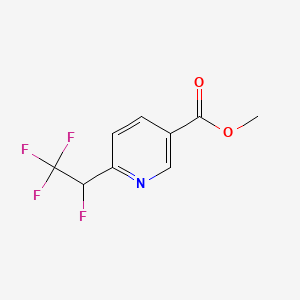
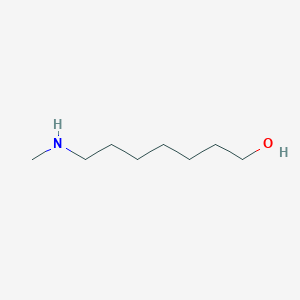
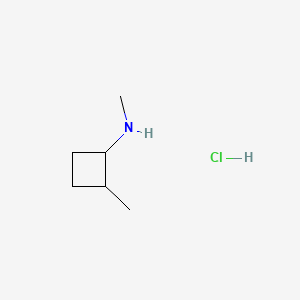
![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)


![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)
![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
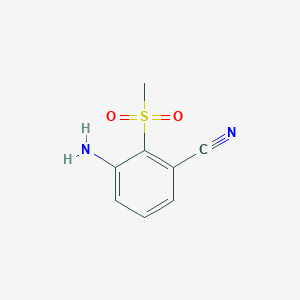
amine hydrochloride](/img/structure/B13461101.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
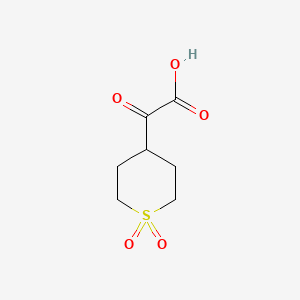
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
